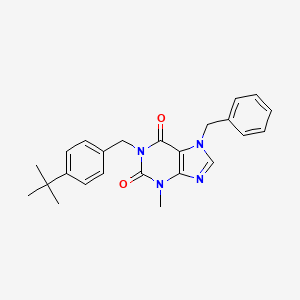![molecular formula C24H27NO4 B3557089 N-[2-(3,4-diethoxyphenyl)ethyl]-3-methoxy-2-naphthamide](/img/structure/B3557089.png)
N-[2-(3,4-diethoxyphenyl)ethyl]-3-methoxy-2-naphthamide
Descripción general
Descripción
N-[2-(3,4-diethoxyphenyl)ethyl]-3-methoxy-2-naphthamide, also known as DENA, is a synthetic compound used in scientific research. DENA is a naphthylamide derivative that has been shown to have potential anticancer properties.
Aplicaciones Científicas De Investigación
N-[2-(3,4-diethoxyphenyl)ethyl]-3-methoxy-2-naphthamide has been studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cells in vitro, including breast, prostate, and lung cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been studied for its potential use as a chemopreventive agent.
Mecanismo De Acción
The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-3-methoxy-2-naphthamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and has been implicated in the development and progression of cancer. By inhibiting HDAC, this compound may help to restore normal gene expression and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and inhibit the activity of various signaling pathways involved in cancer development and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(3,4-diethoxyphenyl)ethyl]-3-methoxy-2-naphthamide in lab experiments is its potential anticancer properties. It has been shown to inhibit the growth of various cancer cells, making it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for research on N-[2-(3,4-diethoxyphenyl)ethyl]-3-methoxy-2-naphthamide. One area of interest is the development of novel analogs of this compound with improved anticancer properties. Another area of interest is the investigation of the potential use of this compound as a chemopreventive agent. Further studies are also needed to determine the optimal dosage and potential side effects of this compound. Overall, this compound is a promising compound for further research in the field of cancer biology.
Propiedades
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-4-28-21-11-10-17(14-23(21)29-5-2)12-13-25-24(26)20-15-18-8-6-7-9-19(18)16-22(20)27-3/h6-11,14-16H,4-5,12-13H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJLYHZTAROUHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC3=CC=CC=C3C=C2OC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(3,4-dimethylphenyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3557015.png)
![7-(4-bromophenyl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3557028.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-4,6-di-1-pyrrolidinyl-1,3,5-triazine](/img/structure/B3557038.png)
![dimethyl 4-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3557044.png)

![2-(8-quinolinylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3557062.png)
![2-chloro-10-({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B3557070.png)



![methyl 4-[({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)carbonyl]benzoate](/img/structure/B3557103.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3557104.png)
![3-bromo-5-(5-bromo-2-furyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557111.png)
![8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3557116.png)